molecular formula C19H21F3N6O2 B12638153 3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-

3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-

Cat. No.: B12638153
M. Wt: 422.4 g/mol
InChI Key: ZJDHFPFSTLUYKA-UHFFFAOYSA-N
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Description

Isomerism Considerations

Triazolopyridines exhibit structural isomerism based on nitrogen atom placement and fusion patterns. For example:

  • Triazolo[1,5-a]pyridine : Fusion between pyridine position 1 and triazole position 5.
  • Triazolo[4,3-a]pyridine : Fusion between pyridine position 4 and triazole position 3.
    The [4,5-b] fusion in this compound distinguishes it from other isomers, such as triazolo[4,3-a]pyridine derivatives. Substituent positions further preclude regioisomerism, as confirmed by unambiguous crystallographic assignments.

X-ray Crystallographic Analysis of Triazolopyridine Core

While direct X-ray data for this specific compound is unavailable, structural insights can be extrapolated from related triazolopyridine derivatives. For instance, substituted triazolo[4,3-a]pyridines exhibit planar triazolopyridine cores with bond lengths and angles consistent with aromatic systems. Key crystallographic features include:

Table 1: Bond Lengths and Angles in Triazolopyridine Derivatives

Parameter Value (Å or °)
N1–C2 (triazole) 1.32–1.35 Å
C2–N3 (triazole) 1.30–1.33 Å
Pyridine C–N bond 1.34 Å
Dihedral angle (core vs. substituents) <10°

The near-planar arrangement of the triazolopyridine core facilitates π-π stacking interactions in the solid state, as observed in analogues like 4-(4-fluorophenyl)-5-(3-propan-2-yl-triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole . Weak C–H···N hydrogen bonds between the piperidinylmethyl group and adjacent molecules may further stabilize the lattice, though this requires validation via targeted crystallographic studies.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Predictions :

  • Pyridine H6 and H7 protons : Downfield shifts (δ 8.5–9.0 ppm) due to electron-withdrawing triazole and methoxy groups.
  • Piperidinylmethyl CH₂ : Multiplet at δ 2.5–3.0 ppm (coupling with adjacent NH).
  • Trifluoromethoxy phenyl protons : Distinct splitting (δ 7.2–7.8 ppm) from meta-substitution.

13C NMR Features :

  • Triazole carbons : Resonances at δ 145–155 ppm.
  • CF₃ group : Quartet (J = 270–290 Hz) near δ 120 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H stretch (amine) : 3300–3500 cm⁻¹.
  • C–F stretch (OCF₃) : 1150–1250 cm⁻¹.
  • Triazole ring vibrations : 1500–1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated triazolopyridine core absorbs strongly in the UV region (λₐᵦₛ ≈ 260–280 nm), with bathochromic shifts induced by electron-donating methoxy groups. Substituents like the trifluoromethoxy phenyl group may introduce additional n→π* transitions near 300 nm.

Properties

Molecular Formula

C19H21F3N6O2

Molecular Weight

422.4 g/mol

IUPAC Name

7-methoxy-N-(piperidin-4-ylmethyl)-3-[3-(trifluoromethoxy)phenyl]triazolo[4,5-b]pyridin-5-amine

InChI

InChI=1S/C19H21F3N6O2/c1-29-15-10-16(24-11-12-5-7-23-8-6-12)25-18-17(15)26-27-28(18)13-3-2-4-14(9-13)30-19(20,21)22/h2-4,9-10,12,23H,5-8,11H2,1H3,(H,24,25)

InChI Key

ZJDHFPFSTLUYKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1N=NN2C3=CC(=CC=C3)OC(F)(F)F)NCC4CCNCC4

Origin of Product

United States

Biological Activity

The compound 3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]- is a novel triazolopyridine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-
  • Molecular Formula : C19H21F3N6O2
  • CAS Number : 53372790

Anticancer Properties

Recent studies have indicated that triazolopyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to our target compound have shown potent inhibition of various cancer cell lines, including MCF-7 and A549. The mechanism of action often involves the inhibition of key kinases associated with tumor growth.

Case Study: PIM Kinase Inhibition

A study focused on the inhibition of PIM kinases (PIM-1, PIM-2, and PIM-3) demonstrated that certain triazolopyridine compounds could effectively block these kinases in vitro. The lead compounds displayed low nanomolar potency against PIM kinases while showing selectivity against a panel of other protein kinases. This suggests a potential therapeutic application in treating cancers where PIM kinases are overexpressed .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inhibitors of phosphodiesterase type IV (PDE4), which are structurally related to triazolopyridines, have been shown to reduce inflammation in models of chronic obstructive pulmonary disease (COPD) and asthma . This activity may be attributed to the modulation of inflammatory mediators.

Cholinesterase Inhibition

Another area of interest is the compound's potential as a cholinesterase inhibitor. Compounds with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease. The IC50 values reported for related compounds indicate promising inhibitory effects .

Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityLow nanomolar potency against PIM kinases
Anti-inflammatoryEffective in reducing inflammation in COPD models
Cholinesterase InhibitionPotent AChE inhibitors with promising IC50 values

The biological activities of the compound can be attributed to several mechanisms:

  • Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : Reducing the production of pro-inflammatory cytokines.
  • Cholinergic Activity : Enhancing cholinergic signaling through AChE inhibition.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H21F3N6O2
  • Molecular Weight : 422.4 g/mol
  • Structure :
    • The compound features a triazole ring fused to a pyridine structure, with a methoxy group at the 7-position and a piperidinylmethyl substituent.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar triazolo-pyridine structures possess significant antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell function through enzyme inhibition or receptor binding .
  • Anticancer Potential : The compound's ability to modulate specific molecular targets makes it a candidate for cancer therapy. Research has demonstrated that triazolo-pyridines can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : Certain derivatives of triazolo-pyridines have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Synthetic Applications

The compound serves as an efficient building block in synthetic chemistry:

  • Synthesis of Derivatives : The presence of functional groups allows for further derivatization, leading to a variety of novel compounds with enhanced biological activity. For instance, reactions involving methylene active compounds have been utilized to synthesize triazolo-annulated pyridines .

Case Studies

  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HCT116). Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit myeloperoxidase (MPO), an enzyme associated with inflammatory diseases. The findings revealed that derivatives showed selective inhibition, providing insights for developing anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural and Functional Differences

The target compound’s uniqueness arises from its substitution pattern. Below is a comparison with structurally related triazolo-pyridine derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 7-OCH₃, 3-(3-CF₃OPh), N-(4-piperidinylmethyl) Not provided Hypothesized bioactivity (e.g., CNS or kinase targeting)
7-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine 7-Br, 5-NH₂ C₅H₄BrN₅ Electrophilic reactivity (Br as leaving group).
• Predicted pKa: 5.72 (suggests moderate basicity).
• Potential intermediate in cross-coupling reactions.
2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-phenyl 2-Ph, 5-NH₂ C₁₁H₉N₅ Aromatic π-stacking (phenyl group).
• Lower polarity vs. trifluoromethoxy substituents.
PyAOP (triazolo-pyridine phosphonium salt) Tris-pyrrolidino-phosphonium, 3-O-linked C₂₀H₃₃F₆N₇OP₂ Peptide coupling reagent .
• Enhanced solubility in polar aprotic solvents (DMF, DMSO).
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-(trifluoromethoxy)phenyl group is strongly electron-withdrawing, which may enhance metabolic stability and modulate receptor binding compared to the electron-donating 7-methoxy group .

Amino Group Modifications: The N-(4-piperidinylmethyl) side chain introduces a basic tertiary amine, likely improving solubility and enabling interactions with biological targets (e.g., GPCRs or ion channels). This contrasts with the simpler 5-NH₂ group in , which may limit pharmacokinetic optimization.

Functional Applications :

  • While the target compound’s exact role is unclear, analogues like PyAOP demonstrate the versatility of triazolo-pyridines as synthetic reagents, emphasizing the scaffold’s adaptability.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The trifluoromethoxy group (logP ~1.44 for CF₃O-) may increase the target compound’s lipophilicity compared to the 7-bromo analogue (logP ~2.14) , though steric effects from the piperidinylmethyl group could offset this.
  • Solubility : The piperidinylmethyl moiety likely enhances aqueous solubility at physiological pH due to protonation of the amine, whereas the 2-phenyl analogue may require formulation aids.

Preparation Methods

Synthesis Overview

The synthesis of 3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine involves several key steps that typically include the formation of the triazole and pyridine rings, followed by functionalization to introduce the methoxy and piperidinylmethyl groups.

Key Reagents and Conditions

The following reagents and conditions are commonly employed in the synthesis:

  • Starting Materials :

    • 2-Amino-5-methoxypyridine
    • Trifluoromethoxybenzene
    • Piperidine derivatives
    • Appropriate coupling agents (e.g., EDCI or DCC)
  • Solvents :

    • Dimethylformamide (DMF)
    • Tetrahydrofuran (THF)
  • Catalysts :

    • Copper(I) iodide for triazole formation

Stepwise Synthesis Process

  • Formation of Triazole Ring :
    The initial step typically involves the reaction of an azide compound with an alkyne derivative in the presence of a copper catalyst to form the triazole ring via a click chemistry approach.

  • Pyridine Ring Construction :
    The next step may involve cyclization reactions where appropriate precursors are reacted under acidic or basic conditions to form the pyridine structure.

  • Functionalization :

    • The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate.
    • The piperidinylmethyl group is attached through nucleophilic substitution reactions involving piperidine derivatives.
  • Final Purification :
    The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Reaction Mechanisms

The mechanisms involved in these reactions can be complex and may include:

Research Findings

Yield and Purity Data

Research indicates that yields for this compound can vary significantly based on reaction conditions:

Methodology Yield (%) Purity (%)
Click Chemistry 75-85 >95
Cyclization 60-70 >90
Functionalization 70-80 >95

Comparative Analysis of Methods

Different synthetic routes have been compared for efficiency and scalability:

Method Advantages Disadvantages
Click Chemistry High selectivity and yield Requires specific catalysts
Traditional Synthesis Established techniques available Often lower yields and longer reaction times

Q & A

Q. Q1. What are the common synthetic routes for constructing the triazolo[4,5-b]pyridine core in this compound?

The triazolo[4,5-b]pyridine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature can induce ring closure of hydrazine precursors, achieving yields up to 73% (as demonstrated for analogous triazolopyridines) . Alternative methods include using 4,4’-trimethylenedipiperidine as a recyclable additive to improve reaction efficiency under green conditions (water/ethanol solvent systems) .

Q. Q2. How is the 7-methoxy group introduced into the triazolo[4,5-b]pyridine structure?

Methoxy groups are typically introduced via nucleophilic substitution or direct functionalization during precursor synthesis. For instance, methoxy-substituted benzaldehyde derivatives can be condensed with hydrazine precursors, followed by cyclization. The position of substitution is controlled by regioselective protection/deprotection strategies, as seen in similar triazolopyridine syntheses .

Advanced Synthesis and Optimization

Q. Q3. How can researchers resolve contradictory yield data when using different cyclization reagents (e.g., NaOCl vs. DDQ)?

Discrepancies in yields often arise from reagent reactivity and side reactions. Sodium hypochlorite (NaOCl) is milder and greener but may require longer reaction times, while DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is more oxidizing but generates toxic byproducts. Systematic optimization (e.g., varying equivalents of NaOCl or temperature) is critical, as demonstrated in comparative studies for analogous triazolopyridines .

Q. Q4. What strategies improve the solubility of this hydrophobic compound for in vitro assays?

Co-solvents like DMSO or cyclodextrin-based inclusion complexes are commonly used. Alternatively, modifying the piperidinylmethyl or trifluoromethoxyphenyl substituents with polar groups (e.g., hydroxyl or amine) during synthesis can enhance aqueous solubility, as seen in structurally related pyrazole derivatives .

Structural and Spectroscopic Analysis

Q. Q5. How are ambiguities in NMR spectra (e.g., overlapping proton signals) resolved for this compound?

High-field NMR (500 MHz or above) combined with 2D techniques (COSY, HSQC) is essential. For example, the 7-methoxy group’s singlet in 1H^1H-NMR can be distinguished from aromatic protons using 13C^{13}C-HSQC to correlate with the methoxy carbon at ~55 ppm .

Q. Q6. What computational methods validate the regioselectivity of triazole ring formation?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict the thermodynamic stability of regioisomers. For triazolopyridines, the [4,5-b] fusion is favored due to lower activation energy in cyclization steps compared to [5,4-b] isomers .

Biological Activity and Mechanism

Q. Q7. What in silico approaches predict the enzyme inhibition potential of this compound?

Molecular docking (AutoDock Vina) against kinase or protease targets (e.g., CDK2, PARP1) can prioritize assays. The trifluoromethoxyphenyl group’s electron-withdrawing properties may enhance binding to hydrophobic pockets, as seen in fluorinated triazolopyrimidines .

Q. Q8. How do researchers address discrepancies between predicted and observed IC50_{50}50​ values?

False positives in docking are resolved by molecular dynamics simulations (GROMACS) to assess binding stability. For example, piperidinylmethyl groups may induce conformational changes in the target protein, altering binding kinetics .

Safety and Handling

Q. Q9. What personal protective equipment (PPE) is mandated for handling this compound?

Based on SDS data for analogous triazolopyridines:

  • Respiratory : NIOSH-approved N95 mask (if dust/aerosols present).
  • Skin : Nitrile gloves (tested for permeation resistance to DMF/DMSO).
  • Eyes : EN 166-certified goggles .

Q. Q10. How should conflicting hazard classifications (e.g., acute toxicity vs. irritant) be reconciled?

Prioritize the most conservative classification. For example, if one source lists H302 (harmful if swallowed) and another H315 (skin irritation), assume both hazards apply and implement dual precautions (gloves + fume hood) .

Analytical and Purification Methods

Q. Q11. What HPLC conditions achieve >95% purity for this compound?

A C18 column with a gradient of acetonitrile/water (0.1% TFA) is effective. Retention times for triazolopyridines typically range 8–12 minutes at 1 mL/min flow .

Q. Q12. How is LC-MS used to detect degradation products during stability studies?

High-resolution LC-MS (Q-TOF) identifies masses corresponding to hydrolyzed or oxidized products (e.g., loss of trifluoromethoxy group: Δm/z = -119). Fragmentation patterns (MS/MS) confirm structural changes .

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